molecular formula C10H15N B8782220 2-Butyl-6-methylpyridine CAS No. 5335-76-2

2-Butyl-6-methylpyridine

Cat. No. B8782220
Key on ui cas rn: 5335-76-2
M. Wt: 149.23 g/mol
InChI Key: CTIJGOMYLLUVIK-UHFFFAOYSA-N
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Patent
US05506227

Procedure details

The picoline from Step 1 (970 mg) was hydrogenated for 50 minutes at 20 psi of hydrogen in EtOAc (30 mL) using 5% Pd/C (90 mg) as catalyst. Filtration and concentration in vacuo gave 910 mg of the title compound.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][CH:6]=1)=[CH:2][CH2:3][CH3:4].[H][H]>CCOC(C)=O.[Pd]>[CH2:1]([C:5]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
C(=CCC)C1=CC=CC(=N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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